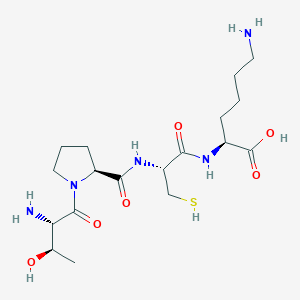![molecular formula C16H18Cl2N4 B14252235 1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine CAS No. 230617-68-2](/img/structure/B14252235.png)
1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of two 6-chloro-3-pyridinylmethyl groups attached to the piperazine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another approach includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for industrial production of piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, are not widely documented, but they likely follow similar principles as those used in laboratory synthesis, with adjustments for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperazine derivatives are often explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: The parent compound, known for its use as an anthelmintic.
1,4-Bis(2-chloroethyl)piperazine: Another derivative with different substituents.
1,4-Bis(4-chlorophenyl)piperazine: A compound with aromatic substituents.
Uniqueness
Piperazine, 1,4-bis[(6-chloro-3-pyridinyl)methyl]-, is unique due to the presence of the 6-chloro-3-pyridinylmethyl groups, which impart distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
230617-68-2 |
|---|---|
Molekularformel |
C16H18Cl2N4 |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
1,4-bis[(6-chloropyridin-3-yl)methyl]piperazine |
InChI |
InChI=1S/C16H18Cl2N4/c17-15-3-1-13(9-19-15)11-21-5-7-22(8-6-21)12-14-2-4-16(18)20-10-14/h1-4,9-10H,5-8,11-12H2 |
InChI-Schlüssel |
CNGZCJSVMLVNQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
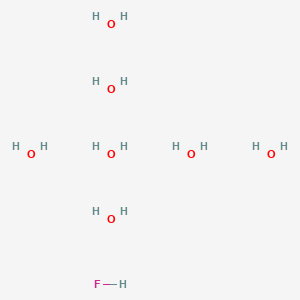
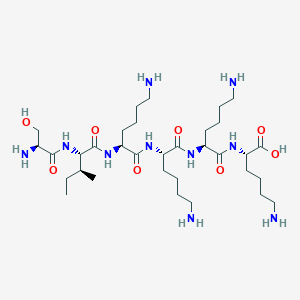

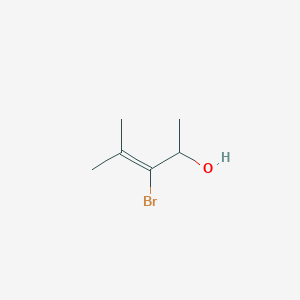
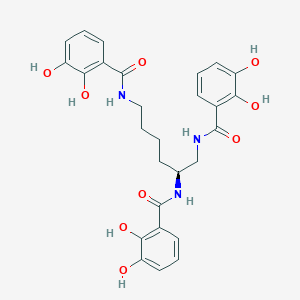
![Pyridine, 2,2'-[(4,5-dimethoxy-1,2-phenylene)di-2,1-ethynediyl]bis-](/img/structure/B14252202.png)
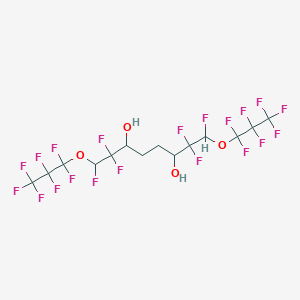
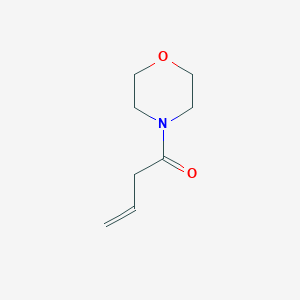
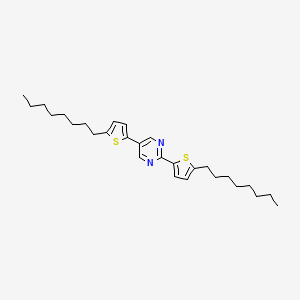
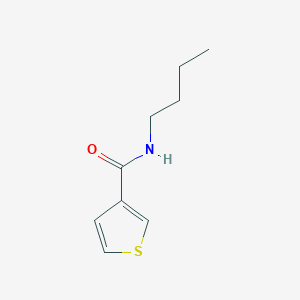

![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
